6,7-Dimethoxy-3-(2-methyl-1h-indol-3-yl)-2-benzofuran-1(3h)-one
Overview
Description
6,7-Dimethoxy-3-(2-methyl-1h-indol-3-yl)-2-benzofuran-1(3h)-one is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-(2-methyl-1h-indol-3-yl)-2-benzofuran-1(3h)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Indole Moiety: The indole group can be introduced via coupling reactions, such as Suzuki or Heck coupling.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the methoxy or indole positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
6,7-Dimethoxy-3-(2-methyl-1h-indol-3-yl)-2-benzofuran-1(3h)-one could have various applications in scientific research:
Chemistry: Studied for its unique structural properties and reactivity.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for therapeutic potential, such as anti-cancer or anti-inflammatory properties.
Industry: Possible applications in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2-benzofuran-1(3h)-one: Lacks the indole moiety.
3-(2-methyl-1h-indol-3-yl)-2-benzofuran-1(3h)-one: Lacks the methoxy groups.
Uniqueness
6,7-Dimethoxy-3-(2-methyl-1h-indol-3-yl)-2-benzofuran-1(3h)-one is unique due to the combination of the benzofuran core, indole moiety, and methoxy groups, which might confer distinct chemical and biological properties.
Properties
IUPAC Name |
6,7-dimethoxy-3-(2-methyl-1H-indol-3-yl)-3H-2-benzofuran-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-10-15(11-6-4-5-7-13(11)20-10)17-12-8-9-14(22-2)18(23-3)16(12)19(21)24-17/h4-9,17,20H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHWZGHYLJBMSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3C4=C(C(=C(C=C4)OC)OC)C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287750 | |
Record name | 6,7-Dimethoxy-3-(2-methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6637-15-6 | |
Record name | NSC52366 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-Dimethoxy-3-(2-methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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